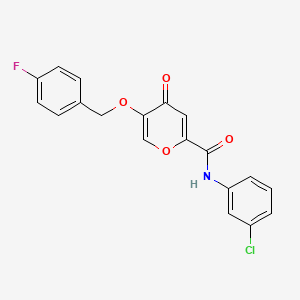![molecular formula C12H18N4O2S B2432980 methyl 1-[(1E)-1-amino-2-cyano-2-(methylcarbamothioyl)eth-1-en-1-yl]piperidine-4-carboxylate CAS No. 338422-52-9](/img/structure/B2432980.png)
methyl 1-[(1E)-1-amino-2-cyano-2-(methylcarbamothioyl)eth-1-en-1-yl]piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 1-[(1E)-1-amino-2-cyano-2-(methylcarbamothioyl)eth-1-en-1-yl]piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a cyano group, and a thioxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(1E)-1-amino-2-cyano-2-(methylcarbamothioyl)eth-1-en-1-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with cyano and thioxo-containing reagents under controlled conditions. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 1-[(1E)-1-amino-2-cyano-2-(methylcarbamothioyl)eth-1-en-1-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano and thioxo groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
methyl 1-[(1E)-1-amino-2-cyano-2-(methylcarbamothioyl)eth-1-en-1-yl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 1-[(1E)-1-amino-2-cyano-2-(methylcarbamothioyl)eth-1-en-1-yl]piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives and cyano-thioxo-containing molecules. Examples are:
- methyl 1-[(1E)-1-amino-2-cyano-2-(methylcarbamothioyl)eth-1-en-1-yl]piperidine-4-carboxylate analogs with different substituents.
- Piperidine derivatives with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
338422-52-9 |
|---|---|
Molekularformel |
C12H18N4O2S |
Molekulargewicht |
282.36 g/mol |
IUPAC-Name |
methyl 1-[1-amino-2-cyano-3-(methylamino)-3-sulfanylideneprop-1-enyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C12H18N4O2S/c1-15-11(19)9(7-13)10(14)16-5-3-8(4-6-16)12(17)18-2/h8H,3-6,14H2,1-2H3,(H,15,19) |
InChI-Schlüssel |
AAWTWERBKDODHW-UHFFFAOYSA-N |
SMILES |
CNC(=S)C(=C(N)N1CCC(CC1)C(=O)OC)C#N |
Kanonische SMILES |
CNC(=S)C(=C(N)N1CCC(CC1)C(=O)OC)C#N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2432897.png)
![1-(piperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2432898.png)
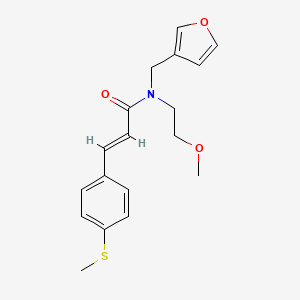

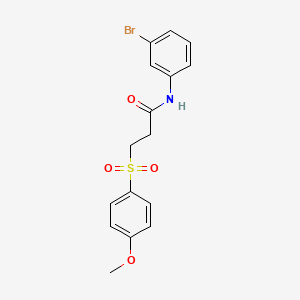

![2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2432911.png)
![N-(3,4-dichlorophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2432912.png)

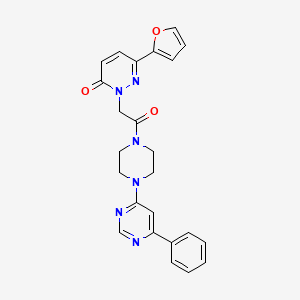
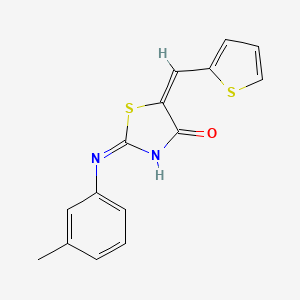
![5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2432916.png)

